molecular formula C12H15N5O B346417 N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Cat. No. B346417
M. Wt: 245.28 g/mol
InChI Key: NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C12H15N5O . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Scientific Research Applications

Biological Activities and Therapeutic Applications

Guanidine compounds are noted for their pharmacological properties and mechanisms of action that make them valuable in treating a wide range of conditions. They have been explored for their CNS activity, anti-inflammatory properties, roles as inhibitors of Na+/H+ exchanger, NO synthase inhibitors, antithrombotic, antidiabetic, chemotherapeutic agents, and as guanidinium-based transporters and vectors. The synthesis of guanidine-containing molecules with varying chemical, biochemical, and pharmacological properties underscores their significance in novel drug design and development (Sa̧czewski & Balewski, 2009).

Novel Screening Approaches

The screening of guanidine derivatives for therapeutic applications has evolved, with emphasis on discovering lead drug candidates through novel approaches. This involves the exploration of small peptides, peptidomimetics, and the potential of guanidine derivatives in neurodegenerative diseases, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic therapies. The organic and hydrophilic nature of guanidines has prompted extensive screening efforts to identify promising structures with a CN3 core, suitable for future drug development (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

properties

IUPAC Name

2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.